[6-(Methylamino)-9H-purin-9-yl]acetic acid
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
918334-37-9 |
|---|---|
Molecular Formula |
C8H9N5O2 |
Molecular Weight |
207.19 g/mol |
IUPAC Name |
2-[6-(methylamino)purin-9-yl]acetic acid |
InChI |
InChI=1S/C8H9N5O2/c1-9-7-6-8(11-3-10-7)13(4-12-6)2-5(14)15/h3-4H,2H2,1H3,(H,14,15)(H,9,10,11) |
InChI Key |
JSTLHOLFKNFYDR-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C2C(=NC=N1)N(C=N2)CC(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Derivatization Strategies for 6 Methylamino 9h Purin 9 Yl Acetic Acid
Established Synthetic Routes to [6-(Methylamino)-9H-purin-9-yl]acetic acid
The most common and established synthetic approaches to this compound involve a sequential modification of a readily available purine (B94841) precursor, typically 6-chloropurine (B14466). This strategy is bifurcated into two key stages: the functionalization of the purine ring at the C-6 position and the introduction of the glycine (B1666218) moiety at the N-9 position.
Purine Ring Functionalization Approaches
The initial step in the synthesis is the introduction of the methylamino group at the C-6 position of the purine ring. This is typically achieved through a nucleophilic aromatic substitution reaction using 6-chloropurine as the starting material. The chlorine atom at the C-6 position is an excellent leaving group, readily displaced by primary amines.
The reaction of 6-chloropurine with methylamine (B109427) is a well-established method for the synthesis of 6-(methylamino)purine. This reaction is generally carried out in a suitable solvent, such as ethanol (B145695) or n-butanol, and may be performed at elevated temperatures to ensure complete reaction. The use of a base, such as triethylamine (B128534) or an excess of methylamine, is often employed to neutralize the hydrochloric acid generated during the reaction.
Table 1: Representative Conditions for the Synthesis of 6-(Methylamino)purine from 6-Chloropurine
| Starting Material | Reagent | Solvent | Temperature | Reaction Time | Yield |
| 6-Chloropurine | Methylamine (40% in H₂O) | Ethanol | Reflux | 4 h | >90% |
| 6-Chloropurine | Methylamine (gas) | n-Butanol | 100 °C | 2 h | High |
Glycine Moiety Introduction Strategies
Once 6-(methylamino)purine is obtained, the next crucial step is the introduction of the acetic acid group at the N-9 position of the purine ring. Direct alkylation of 6-(methylamino)purine with chloroacetic acid can be challenging due to the low reactivity of the acid and potential side reactions. Therefore, a more common and efficient strategy involves the use of an ester of a haloacetic acid, such as ethyl bromoacetate (B1195939) or ethyl chloroacetate, followed by hydrolysis of the resulting ester.
The N-9 alkylation of 6-(methylamino)purine with ethyl bromoacetate is typically performed in the presence of a base in a polar aprotic solvent. The base, such as potassium carbonate or sodium hydride, deprotonates the N-9 position of the purine, generating a nucleophilic anion that readily attacks the electrophilic carbon of ethyl bromoacetate. This reaction generally proceeds with good regioselectivity for the N-9 position, which is the thermodynamically more stable product compared to the N-7 isomer. acs.org
Following the successful N-9 alkylation, the resulting ethyl [6-(methylamino)-9H-purin-9-yl]acetate is subjected to hydrolysis to yield the final product, this compound. This hydrolysis can be carried out under either acidic or basic conditions. Basic hydrolysis, using reagents such as sodium hydroxide (B78521) or lithium hydroxide in a mixture of water and an organic solvent like methanol (B129727) or ethanol, is commonly preferred as it is generally cleaner and minimizes the risk of side reactions.
Advanced Synthetic Techniques for High-Yield Production
For the efficient and high-yield production of this compound and its analogs, advanced synthetic methodologies can be employed. One such technique is solid-phase synthesis, which offers several advantages over traditional solution-phase methods, including simplified purification and the potential for automation.
In a solid-phase approach, a suitable resin, such as a Rink amide resin, can be used as the solid support. nih.gov The synthesis would typically commence by attaching a protected glycine derivative to the resin. Subsequently, the purine scaffold is constructed on the solid support. This can be achieved by reacting the resin-bound amino acid with a di-substituted pyrimidine (B1678525), followed by cyclization to form the purine ring. The desired methylamino group at the C-6 position can be introduced by displacement of a chlorine atom with methylamine. Finally, cleavage from the resin would afford the target molecule. This methodology allows for the rapid synthesis of a library of analogs by varying the building blocks used in the synthesis. nih.gov
Synthetic Modifications and Analog Generation from this compound
This compound serves as a versatile scaffold for the generation of a diverse range of analogs through modifications at the N-9 substituent and the C-6 methylamino group.
N-9 Substituent Variations
The acetic acid moiety at the N-9 position provides a convenient handle for further functionalization. The carboxylic acid can be converted to a variety of other functional groups, such as esters, amides, and alcohols, leading to a wide array of N-9 substituted analogs.
For instance, esterification of the carboxylic acid with different alcohols can be achieved using standard methods, such as Fischer esterification or by activation of the carboxylic acid with reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). Amide derivatives can be readily prepared by coupling the carboxylic acid with a diverse range of primary and secondary amines using standard peptide coupling reagents. Reduction of the carboxylic acid or its ester derivative using reducing agents like lithium aluminum hydride would yield the corresponding alcohol, which can be further functionalized.
Table 2: Potential N-9 Substituent Variations from the Acetic Acid Moiety
| Functional Group | Synthetic Method | Potential Reagents |
| Ester | Esterification | Various alcohols, DCC, EDC |
| Amide | Amidation | Various amines, HOBt, HATU |
| Alcohol | Reduction | LiAlH₄, BH₃·THF |
C-6 Methylamino Group Modifications
The C-6 methylamino group also offers opportunities for synthetic modification, although these transformations can be more challenging due to the electron-rich nature of the purine ring.
One possible modification is the N-alkylation or N-acylation of the methylamino group. However, selective modification at this position in the presence of the purine ring nitrogens can be difficult to achieve. Protection of the purine ring nitrogens may be necessary to direct the reaction to the exocyclic amino group.
Another approach involves the displacement of the methylamino group with other nucleophiles. This would typically require activation of the C-6 position, for example, by conversion of the amino group to a better leaving group. However, such transformations are often harsh and may not be compatible with the rest of the molecule. A more viable strategy for introducing diversity at the C-6 position would be to start from 6-chloropurine and react it with a variety of different amines or other nucleophiles before the N-9 alkylation step.
Purine Ring System Substituent Exploration
The exploration of substituents on the purine ring of this compound is a key strategy for modulating its physicochemical and biological properties. The purine scaffold offers multiple positions for modification, with the C2 and C8 positions being of particular interest for derivatization.
Research into related 6-(alkylamino)-9-alkylpurines has demonstrated that variations at the C2, C6, and N9 positions can significantly impact the molecule's activity. For instance, the introduction of a trifluoromethyl group at the C2 position has been shown to enhance potency in certain contexts. Similarly, modifications of the alkylamino group at the C6 position can improve duration of action. nih.gov
The synthetic accessibility of these positions allows for the introduction of a diverse array of functional groups. Starting from a 6-chloropurine precursor, the methylamino group at the C6 position can be readily installed. Subsequent modifications at other positions can then be explored. For instance, the C8 position can be functionalized through various methods, including lithiation followed by quenching with an electrophile, or through palladium-catalyzed cross-coupling reactions.
A study on the synthesis of 6,8,9-trisubstituted purine analogues highlights the feasibility of introducing substituents at the C8 position. nih.gov While this study focuses on a different N9-substituent, the principles can be extrapolated to this compound. The introduction of aryl or other functional groups at C8 can be achieved to explore structure-activity relationships.
The electronic nature of the substituent at the C6 position can also influence the reactivity of other positions on the purine ring. Studies on N6-substituted adenines have shown that the steric bulk of the C6-substituent can direct the regioselectivity of acylation, favoring the N9 isomer. beilstein-journals.orgbeilstein-journals.org This suggests that the methylamino group in the target compound would similarly direct N9-alkylation to synthesize the acetic acid side chain.
Table 1: Potential Substituent Modifications on the Purine Ring
| Position | Potential Substituents | Synthetic Approach | Rationale for Modification |
| C2 | Trifluoromethyl, Amino, Halogens | Introduction on a precursor pyrimidine ring before purine formation | Modulate electronic properties and potency |
| C8 | Aryl groups, Alkyl groups, Halogens | Lithiation and electrophilic quench, Pd-catalyzed coupling | Explore steric and electronic effects on activity |
| N6-amino | Cyclopropylamino, other alkyl/arylamino groups | Nucleophilic substitution on a 6-halopurine precursor | Influence duration of action and receptor binding |
Chiral Synthesis and Stereoisomer Generation
The acetic acid moiety at the N9 position of this compound introduces a potential for chirality if a chiral center is created on the side chain. For example, substitution on the α-carbon of the acetic acid group would result in a chiral center. The synthesis and separation of stereoisomers are crucial for understanding their differential interactions with biological targets.
While direct methods for the chiral synthesis of this compound are not extensively documented, general strategies for the stereoselective synthesis of nucleoside analogues can be applied. One common approach involves the use of chiral starting materials. For instance, a chiral α-haloacetic acid derivative could be used to alkylate the N9 position of 6-(methylamino)purine.
Alternatively, stereoselective synthesis can be achieved through the use of chiral catalysts or auxiliaries. Asymmetric synthesis methodologies have been successfully employed for the creation of chiral centers in a variety of heterocyclic compounds.
In the absence of a direct stereoselective synthesis, the generation of a racemic mixture followed by chiral separation is a viable strategy. Chiral chromatography, using a chiral stationary phase, is a powerful technique for resolving enantiomers. Diastereomeric salt formation with a chiral resolving agent is another classical method for separating enantiomers.
The synthesis of novel N9-substituted purine derivatives from polymer-supported α-amino acids has been described, yielding products with excellent enantiomeric purity. nih.gov This approach could be adapted to synthesize chiral derivatives of this compound by using a chiral amino acid as the starting material for the N9-substituent.
Table 2: Strategies for Chiral Synthesis and Stereoisomer Generation
| Strategy | Description | Key Considerations |
| Chiral Starting Materials | Use of enantiomerically pure precursors, such as a chiral α-haloacetic acid. | Availability and cost of the chiral starting material. |
| Asymmetric Catalysis | Employment of a chiral catalyst to induce stereoselectivity in the reaction that forms the chiral center. | Catalyst efficiency, enantiomeric excess, and scalability. |
| Chiral Auxiliaries | Covalent attachment of a chiral auxiliary to the substrate to direct the stereochemical outcome of a reaction. | Attachment and removal of the auxiliary, and its efficiency in inducing chirality. |
| Chiral Resolution | Separation of a racemic mixture into its constituent enantiomers. | Efficiency of the separation method (e.g., chiral HPLC, diastereomeric salt crystallization). |
Based on a comprehensive search of available scientific literature, detailed information regarding the specific molecular interactions and biological activity mechanisms of "this compound" is not available. The search did not yield specific studies identifying target enzymes, receptor binding affinities, or kinetic parameters for this particular compound.
The provided outline requires specific data points that are not present in the accessible research. Information on related compounds, such as N6-methyladenine (a DNA modification) and N6-methyladenosine (an RNA modification), exists but does not directly address the biological activity of the free compound this compound. nih.govnih.govacs.org
Therefore, it is not possible to generate the requested article with the specified detailed sections and subsections due to the absence of published research data on "this compound."
Molecular Interactions and Biological Activity Mechanisms of 6 Methylamino 9h Purin 9 Yl Acetic Acid
Cellular Pathway Modulation in In Vitro Systems
Cellular Assays for Mechanistic Elucidation:Specific cellular assays (excluding cell viability/toxicity) to determine the mechanism of action of "[6-(Methylamino)-9H-purin-9-yl]acetic acid" have not been described.
Due to the absence of specific research on "this compound," the generation of a scientifically accurate article adhering to the provided, detailed outline is not feasible at this time. Further original research would be required to elucidate the molecular interactions and biological activities of this particular compound.
Metabolic Transformations in In Vitro Biological Systems
Information regarding the metabolic transformations of this compound in in vitro biological systems is not available in the reviewed scientific literature. Research on the biotransformation of purine (B94841) analogues often involves studying their interaction with various metabolic enzymes, but specific data for this compound has not been published.
Enzymatic Biotransformation Pathways
No studies have been identified that delineate the specific enzymatic biotransformation pathways for this compound. While the metabolism of structurally related purine derivatives can involve enzymes such as cytochrome P450 oxidases, xanthine (B1682287) oxidase, or various hydrolases, the susceptibility of this compound to these or other enzymatic systems has not been documented.
Identification of Metabolites in Research Settings
There are no published research findings that identify metabolites of this compound from in vitro studies. Consequently, a data table of identified metabolites cannot be generated.
Structure Activity Relationship Sar Studies of 6 Methylamino 9h Purin 9 Yl Acetic Acid Analogs
Impact of Purine (B94841) Ring Substitutions on Molecular Activity
Modifications to the core purine ring of [6-(Methylamino)-9H-purin-9-yl]acetic acid can significantly influence its biological profile. The electronic and steric properties of substituents at the C-2 and C-8 positions are particularly critical in modulating the compound's interaction with its biological targets.
Systematic studies on related 6-(dimethylamino)-9-substituted-purines have provided valuable insights into the impact of C-2 substituents on antiviral activity. Research has shown that the introduction of lipophilic and electron-withdrawing groups at the C-2 position can enhance antirhinovirus activity. For instance, a trifluoromethyl (CF3) group at this position was found to be optimal for activity against rhinovirus serotype 1B. cymitquimica.com In contrast, the introduction of amino or methylamino groups at C-2 may lead to a decrease in activity.
Substitutions at the C-8 position have also been explored to understand their effect on the biological activity of purine analogs. In a series of 8-substituted analogs of a 6-(dimethylamino)purine derivative, an 8-amino group was found to be more favorable for antirhinovirus activity than an 8-bromo substituent, although both were less potent than the unsubstituted parent compound. acs.org This suggests that the size, electronegativity, and hydrogen-bonding capacity of the C-8 substituent are important determinants of molecular activity.
The following table summarizes the observed impact of various purine ring substitutions on the biological activity of related 6-aminopurine analogs.
| Position | Substituent | Effect on Activity | Reference Compound | Biological Activity |
| C-2 | H | Baseline | 6-(dimethylamino)-9-(4-methylbenzyl)-9H-purine | Antirhinovirus |
| C-2 | F | Increased | 6-(dimethylamino)-9-(4-methylbenzyl)-9H-purine | Antirhinovirus |
| C-2 | Cl | Increased | 6-(dimethylamino)-9-(4-methylbenzyl)-9H-purine | Antirhinovirus |
| C-2 | CF3 | Significantly Increased | 6-(dimethylamino)-9-(4-methylbenzyl)-9H-purine | Antirhinovirus |
| C-2 | NH2 | Decreased | 6-(dimethylamino)-9-(4-methylbenzyl)-9H-purine | Antirhinovirus |
| C-8 | H | Baseline | 6-(dimethylamino)-9-(4-methylbenzyl)-2-(trifluoromethyl)-9H-purine | Antirhinovirus |
| C-8 | Br | Decreased | 6-(dimethylamino)-9-(4-methylbenzyl)-2-(trifluoromethyl)-9H-purine | Antirhinovirus |
| C-8 | NH2 | Decreased (less than Br) | 6-(dimethylamino)-9-(4-methylbenzyl)-2-(trifluoromethyl)-9H-purine | Antirhinovirus |
Role of the N-9 Acetic Acid Moiety in Target Interaction
The presence of a carboxylic acid function can mimic the phosphate (B84403) group of nucleotides, allowing for interaction with nucleotide-binding sites on enzymes and receptors. Studies on other purine derivatives with an acetic acid moiety have demonstrated their potential as analgesic and anti-inflammatory agents. nih.gov For 2-(6-Amino-9H-purin-9-yl)acetic acid, the acetic acid side chain is thought to contribute significantly to its interaction with biological targets involved in nucleic acid metabolism and cellular signaling. cymitquimica.com
Alterations to the length and acidity of the N-9 substituent can have a profound impact on biological activity. For instance, replacing the acetic acid with a longer alkyl chain or an ester group would alter the compound's polarity and its ability to form key ionic bonds, likely affecting its target affinity and efficacy. The carboxylate group is often a key pharmacophoric feature, and its removal or modification can lead to a significant loss of activity.
Influence of the C-6 Methylamino Group on Biological Efficacy
The substituent at the C-6 position of the purine ring is a primary determinant of the compound's identity and its interaction with various biological systems. In this compound, the methylamino group plays a critical role in defining its biological efficacy. This group can act as both a hydrogen bond donor and acceptor, facilitating specific interactions within the binding pocket of a target protein.
The size and nature of the substituent at the C-6 position can dictate the compound's selectivity for different biological targets. For example, in the context of cytokinin activity, various substitutions on the 6-benzylaminopurine (B1666704) scaffold have been shown to modulate activity, with steric and hydrophobic effects of the phenyl ring substituents being significant. researchgate.net While not a benzylamine, the principle of steric and electronic influence at C-6 is transferable.
Replacing the methylamino group with other substituents can dramatically alter the biological profile. For example, increasing the alkyl chain length (e.g., to ethylamino) or introducing bulkier groups could lead to steric hindrance and a decrease in binding affinity. Conversely, substitution with groups that can form additional favorable interactions may enhance potency. The nature of the C-6 substituent is also critical for selectivity between different enzymes or receptors.
The following table illustrates the importance of the C-6 substituent in determining the biological activity of purine analogs.
| C-6 Substituent | General Biological Role | Potential Impact on this compound |
| Amino | Found in adenine (B156593), crucial for base pairing. | Potential for broad interactions with ATP/adenosine (B11128) binding sites. |
| Methylamino | Increased lipophilicity compared to amino. | May enhance membrane permeability and alter target selectivity. |
| Dimethylamino | Further increased lipophilicity, loss of H-bond donor. | Could lead to different binding modes and activity profiles. |
| Chloro | Electron-withdrawing, acts as a synthetic precursor. | Often a starting point for synthesizing more active amino derivatives. |
| Benzylamino | Bulky, aromatic group. | Can introduce specific hydrophobic and pi-stacking interactions. |
Pharmacophore Model Development from SAR Data
Based on the SAR data gleaned from analogs of this compound and related purine derivatives, a hypothetical pharmacophore model can be proposed. A pharmacophore model outlines the essential three-dimensional arrangement of functional groups required for biological activity.
For a potential target that binds this compound, the key pharmacophoric features would likely include:
A hydrogen bond donor/acceptor site: Corresponding to the N-6 methylamino group. The nitrogen can act as a hydrogen bond acceptor, and the N-H proton can act as a donor.
A hydrogen bond acceptor region: The purine ring itself contains several nitrogen atoms (N-1, N-3, N-7) that can act as hydrogen bond acceptors.
A negatively ionizable feature: The carboxylic acid of the N-9 acetic acid moiety, which would be deprotonated at physiological pH and can form a crucial ionic bond with a positively charged residue in the target's binding site.
A hydrophobic region: The purine ring system provides a surface for potential hydrophobic or aromatic stacking interactions.
Further refinement of this model would require the synthesis and biological evaluation of a diverse set of analogs with systematic modifications at each of these key positions. Quantitative structure-activity relationship (QSAR) studies could then be employed to develop a more predictive pharmacophore model, aiding in the design of new compounds with improved therapeutic properties.
Theoretical and Computational Investigations of 6 Methylamino 9h Purin 9 Yl Acetic Acid
Quantum Chemical Calculations and Molecular Electronic Properties
Comprehensive searches for dedicated quantum chemical calculations on [6-(Methylamino)-9H-purin-9-yl]acetic acid did not yield specific studies detailing its molecular electronic properties. However, the application of these theoretical methods provides a powerful approach to understanding the behavior of such molecules.
Density Functional Theory (DFT) Studies
While no specific Density Functional Theory (DFT) studies were found for this compound, this computational method is a cornerstone of modern computational chemistry. DFT calculations could provide invaluable insights into the electronic structure, reactivity, and spectroscopic properties of this compound. Such studies typically involve the use of various functionals and basis sets to approximate the solutions to the Schrödinger equation, allowing for the prediction of molecular orbitals (HOMO and LUMO), electrostatic potential maps, and atomic charges. This information is critical for understanding the molecule's reactivity and potential interaction sites.
Conformational Analysis
A thorough conformational analysis of this compound has not been reported in the available literature. This type of study is essential for identifying the most stable three-dimensional arrangements of the molecule. By systematically rotating the rotatable bonds, such as the one connecting the acetic acid moiety to the purine (B94841) ring and the C-N bond of the methylamino group, researchers can identify low-energy conformers. This information is crucial for understanding how the molecule might interact with biological targets, as its shape plays a significant role in molecular recognition.
Spectroscopic Property Predictions (e.g., NMR, IR)
There are no publicly available predicted spectroscopic data for this compound. Theoretical predictions of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra are powerful tools for characterizing chemical structures. By calculating the magnetic shielding tensors for each nucleus, one can predict the chemical shifts in an NMR spectrum. Similarly, by calculating the vibrational frequencies, it is possible to predict the key absorption bands in an IR spectrum. These theoretical spectra can then be compared with experimental data to confirm the structure of the synthesized compound. For instance, in a related compound, the 1H-NMR spectrum exhibited a singlet for the methyl group of the NHCH3 part at δ = 2.78 ppm and a signal for the NH proton at 9.75 ppm. nih.gov
Molecular Docking and Molecular Dynamics Simulations
Specific molecular docking or molecular dynamics simulation studies for this compound are not described in the current body of scientific literature. These computational techniques are instrumental in drug discovery and development for predicting how a small molecule might interact with a protein target.
Ligand-Target Binding Site Prediction
Without specific studies, the prediction of ligand-target binding sites for this compound remains speculative. Molecular docking simulations are typically used to predict the preferred binding orientation of a ligand within a protein's active site. This process involves sampling a large number of possible conformations and orientations of the ligand and scoring them based on their predicted binding affinity. The results of such studies can identify key amino acid residues that are important for the interaction and guide the design of more potent and selective inhibitors.
Binding Free Energy Calculations
No binding free energy calculations for this compound have been reported. This advanced computational technique provides a more accurate estimation of the binding affinity between a ligand and its target protein than docking scores alone. Methods like Free Energy Perturbation (FEP) or Thermodynamic Integration (TI) are used to calculate the free energy change upon binding, which can be directly compared with experimental values. These calculations are computationally intensive but offer a higher level of theoretical rigor in predicting ligand-macromolecule association. nih.gov
Conformational Changes Upon Binding
The interaction of this compound with its biological targets is a dynamic process that is likely to involve significant conformational adjustments in both the ligand and the receptor. This phenomenon, known as induced fit, is crucial for achieving a stable and specific binding orientation. Computational methods, particularly molecular dynamics (MD) simulations, provide valuable insights into these conformational changes at an atomic level. nih.gov
Upon binding, the purine core of the molecule is expected to orient itself within the binding pocket to maximize favorable interactions, such as hydrogen bonding and stacking interactions. The acetic acid side chain, with its rotational flexibility, can adopt various conformations to fit into the specific subpockets of the receptor. The flexibility of the bond linking the acetic acid group to the purine ring allows for a wide range of possible orientations, which is critical for accommodating the specific steric and electronic environment of the binding site.
MD simulations of similar purine derivatives have shown that the ligand can undergo significant conformational changes upon binding. nih.gov For instance, the dihedral angle between the purine ring and the side chain can change to optimize interactions with key amino acid residues. These simulations can also reveal the role of water molecules in mediating the interaction between the ligand and the protein, which can influence the final bound conformation.
A hypothetical representation of conformational changes in key dihedral angles of this compound upon binding to a target protein is presented below.
| Dihedral Angle | Free Conformation (degrees) | Bound Conformation (degrees) | Change (degrees) |
| N9-C1'-C2'-O2' | 120.5 | 155.2 | +34.7 |
| C4-C5-N7-C8 | -175.8 | -160.1 | +15.7 |
| C6-N1-C2-N3 | 179.1 | 170.5 | -8.6 |
This data is illustrative and intended to represent potential conformational changes.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For a class of compounds like the derivatives of this compound, QSAR can be a powerful tool to guide the design of new analogs with improved potency.
The first step in QSAR modeling is the calculation of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules. mdpi.com These descriptors can be broadly categorized into several types:
1D Descriptors: These are based on the molecular formula and include properties like molecular weight and atom counts.
2D Descriptors: These are derived from the 2D representation of the molecule and include topological indices, connectivity indices, and counts of specific functional groups.
3D Descriptors: These are calculated from the 3D conformation of the molecule and include descriptors related to shape, volume, and surface area.
Physicochemical Descriptors: These include properties like logP (lipophilicity), polar surface area (PSA), and molar refractivity.
Quantum Chemical Descriptors: These are derived from quantum mechanical calculations and provide information about the electronic properties of the molecule, such as HOMO/LUMO energies and atomic charges.
For a series of this compound analogs, a combination of these descriptors would be calculated to capture the structural and electronic variations within the set.
An illustrative table of descriptors that could be calculated for this compound is provided below.
| Descriptor Type | Descriptor Name | Calculated Value |
| Physicochemical | Molecular Weight | 207.19 g/mol |
| Physicochemical | logP | -0.54 |
| Topological | Polar Surface Area (PSA) | 90.4 Ų |
| 3D Shape | Molecular Volume | 175.3 ų |
| Electronic | Dipole Moment | 4.2 D |
These values are hypothetical and for illustrative purposes.
Once the descriptors are calculated, a QSAR model is developed using various statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms like support vector machines (SVM) and random forest (RF). nih.gov The goal is to build a model that can accurately predict the biological activity of new compounds based on their calculated descriptors.
The developed QSAR model must be rigorously validated to ensure its predictive power. Common validation techniques include:
Internal Validation: This is typically done using cross-validation, where the dataset is divided into multiple subsets, and the model is trained on a portion of the data and tested on the remaining part.
External Validation: The model's predictive ability is assessed using an external set of compounds that were not used in the model development process.
Y-randomization: This is a method to check for chance correlations by randomly shuffling the biological activity data and rebuilding the model. A good QSAR model should have low correlation for the randomized data.
Virtual Screening Approaches Utilizing this compound as a Query
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target. mdpi.com this compound can be used as a query molecule in various virtual screening approaches.
One common approach is ligand-based virtual screening , where the known active compound, this compound, is used as a template to find other molecules with similar properties. This can be done through:
2D Similarity Searching: This method searches for molecules with similar 2D structures, based on fingerprint similarity.
3D Shape Similarity: This approach looks for molecules that have a similar 3D shape and volume to the query molecule.
Pharmacophore Modeling: A pharmacophore model is an ensemble of steric and electronic features that are necessary for optimal molecular interactions with a specific biological target. The key features of this compound (e.g., hydrogen bond donors/acceptors, aromatic rings) can be used to build a pharmacophore model, which is then used to screen compound libraries. mdpi.com
Another approach is structure-based virtual screening , which requires the 3D structure of the biological target. If the target of this compound is known, molecular docking can be used to screen large compound libraries. In this method, each molecule in the library is docked into the binding site of the target, and a scoring function is used to estimate the binding affinity.
A hypothetical virtual screening workflow using this compound as a query is outlined below.
| Step | Method | Description | Outcome |
| 1 | Pharmacophore Model Generation | A 3D pharmacophore model is created based on the key features of this compound. | A query with defined features (e.g., H-bond donors, acceptors, aromatic ring). |
| 2 | Database Screening | The pharmacophore model is used to screen a large compound database. | A subset of molecules that match the pharmacophore query. |
| 3 | Molecular Docking | The hits from the pharmacophore screen are docked into the binding site of the target protein. | A ranked list of compounds based on their predicted binding affinity. |
| 4 | Visual Inspection and Filtering | The top-ranked compounds are visually inspected for their binding mode and filtered based on drug-like properties. | A final selection of candidate compounds for experimental testing. |
This table represents a generalized virtual screening workflow.
Analytical and Characterization Methodologies for 6 Methylamino 9h Purin 9 Yl Acetic Acid in Research
Chromatographic Separation and Purification Techniques
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a fundamental, rapid, and cost-effective chromatographic technique used to separate mixtures, identify compounds, and determine their purity. For the analysis of [6-(Methylamino)-9H-purin-9-yl]acetic acid, TLC would serve as a preliminary method to monitor reaction progress during its synthesis or to assess the purity of the final product.
The separation on a TLC plate relies on the differential partitioning of the compound between the stationary phase (a thin layer of adsorbent material, typically silica (B1680970) gel, on a flat carrier) and the mobile phase (a solvent or solvent mixture). Due to the polar nature of the purine (B94841) ring, the methylamino group, and the carboxylic acid group, this compound is expected to be a polar compound. Therefore, a polar stationary phase like silica gel (SiO₂) would be appropriate.
The selection of the mobile phase is critical for achieving effective separation. A mixture of polar and non-polar solvents would be required to move the polar analyte up the plate. The ideal solvent system would be determined empirically, but typical systems for purine derivatives often include mixtures of dichloromethane/methanol (B129727) or ethyl acetate/hexane with additives like acetic or formic acid to improve spot shape and resolution, especially for a carboxylic acid-containing compound.
After developing the plate, the compound would be visualized. Since purine derivatives often absorb ultraviolet (UV) light, the primary method of visualization would be under a UV lamp at 254 nm, where it would appear as a dark spot on a fluorescent background. The retention factor (Rf), calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, would be a characteristic identifier for the compound under specific TLC conditions.
Table 1: Hypothetical TLC Parameters for this compound
Disclaimer: The following data is illustrative and intended to represent typical parameters for a compound of this nature. No specific experimental data has been published for this compound.
| Parameter | Description |
| Stationary Phase | Silica gel 60 F₂₅₄ on aluminum backing |
| Mobile Phase | Dichloromethane:Methanol:Acetic Acid (8:2:0.1, v/v/v) |
| Detection Method | UV visualization at 254 nm |
| Hypothetical Rf | ~ 0.45 |
Crystallographic Analysis and Solid-State Characterization
X-ray Crystallography of this compound
X-ray crystallography is the definitive method for determining the precise three-dimensional atomic structure of a crystalline solid. This technique would provide unambiguous proof of the molecular structure of this compound, including bond lengths, bond angles, and conformational details. Furthermore, it would reveal how the molecules pack together in the crystal lattice, elucidating intermolecular interactions such as hydrogen bonds.
To perform this analysis, a high-quality single crystal of the compound must first be grown. This is typically achieved by slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization from a suitable solvent. Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a focused beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined.
For this compound, key structural insights from X-ray crystallography would include the planarity of the purine ring system and the orientation of the acetic acid side chain relative to the ring. Of particular interest would be the intermolecular hydrogen bonding network, likely involving the carboxylic acid group, the N7 nitrogen of the purine ring, and the methylamino group, which would govern the solid-state packing arrangement.
Table 2: Illustrative Crystallographic Data for this compound
Disclaimer: The following data is a hypothetical representation of what would be reported from an X-ray crystallographic analysis. No published crystal structure exists for this specific compound.
| Parameter | Hypothetical Value |
| Chemical Formula | C₈H₉N₅O₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 8.5 Å, b = 10.2 Å, c = 12.1 Å, β = 95° |
| Molecules per Unit Cell (Z) | 4 |
| Calculated Density | 1.55 g/cm³ |
Cocrystallization with Biological Targets
Cocrystallization is a powerful technique used to understand the molecular interactions between a compound and a biological macromolecule, such as a protein or enzyme. By obtaining a crystal of the this compound bound to its biological target and solving the structure using X-ray crystallography, researchers can visualize the precise binding mode.
This information is invaluable in drug discovery and molecular biology for several reasons. It can confirm the binding site, reveal the specific amino acid residues involved in the interaction, and detail the network of hydrogen bonds, hydrophobic interactions, and other forces that stabilize the complex. This structural insight can guide the rational design of more potent and selective analogs.
Given its structure as a purine derivative, this compound could potentially be investigated as an inhibitor for enzymes that bind purines, such as kinases, polymerases, or methyltransferases. The cocrystallization process would involve incubating the purified target protein with an excess of the compound, followed by setting up crystallization trials. A successful cocrystal structure would map the binding pocket and highlight the key interactions between the methylamino group, the purine ring, and the acetic acid moiety with the protein's active site. To date, no such cocrystal structures involving this specific compound have been reported in the public domain.
Applications and Future Directions in Chemical Biology Research
[6-(Methylamino)-9H-purin-9-yl]acetic acid as a Chemical Probe for Target Validation
A chemical probe is a small molecule used to study and manipulate biological systems by interacting with a specific protein target. The structural characteristics of this compound make it a promising candidate for development as a chemical probe. The purine (B94841) core is a well-established ATP-mimetic, capable of binding to the ATP-binding sites of a vast array of enzymes, particularly kinases. acs.org The N9-acetic acid side chain offers a versatile handle for chemical modification, allowing for the attachment of reporter groups such as fluorophores or affinity tags without significantly disrupting the core's binding properties.
Modified fluorescent nucleosides have shown great potential as probes that are responsive to their microenvironment. nih.gov For instance, novel 8-(phenylethynyl)phenylated 2-amino-2'-deoxyadenosine (B14560) and 2'-deoxyisoguanosine (B9890) derivatives exhibit strong solvatochromicity and pH-dependent fluorescent properties, making them useful for studying biological systems. nih.gov Similarly, this compound could be functionalized with environmentally sensitive dyes to create probes that signal binding to a target protein through a change in fluorescence.
Furthermore, the acetic acid moiety can be used to attach photoreactive groups, creating photo-affinity probes for identifying the protein targets of the purine scaffold. Upon binding to the target, the probe can be covalently cross-linked by UV irradiation, allowing for the isolation and identification of the target protein. This approach is invaluable for target validation in drug discovery.
Development of Novel Biochemical Reagents Based on this compound Scaffold
The this compound scaffold provides a versatile platform for the development of novel biochemical reagents. The purine ring system can be readily modified at various positions to create a library of compounds with diverse biological activities. rsc.org The N9-acetic acid group is particularly useful for immobilization onto solid supports, such as agarose (B213101) beads, to create affinity chromatography resins. These resins can be used to purify purine-binding proteins from complex biological mixtures, facilitating their characterization and study.
Moreover, the scaffold can be used to design selective inhibitors for specific enzymes. For example, by exploring the structure-activity relationships of substitutions on the purine ring, it is possible to develop potent and selective inhibitors for a particular kinase or other ATP-dependent enzyme. acs.org These selective inhibitors are invaluable tools for dissecting cellular signaling pathways.
The development of a purine-scaffold library of Hsp90 inhibitors has been reported, demonstrating the utility of this approach. nih.gov The most active compounds from this library exhibited binding to Hsp90 comparable to the natural product derivative 17-AAG and induced the degradation of the Her2 tyrosine kinase. nih.gov This highlights the potential of using the this compound scaffold to generate novel and potent enzyme inhibitors.
Potential for this compound as a Lead Compound for Further Investigation
Purine derivatives have a long history as successful therapeutic agents, with applications ranging from antiviral to anticancer therapies. nih.gov The structural features of this compound suggest its potential as a lead compound for the development of new drugs. The 6-methylamino substitution is a common feature in biologically active purines, including some naturally occurring cytokinins.
The purine scaffold is known to interact with a wide range of biological targets. For example, purine derivatives have been developed as inhibitors of cyclin-dependent kinases (CDKs), Hsp90, and as antagonists for adenosine (B11128) receptors. acs.orgnih.govmdpi.com The antirhinovirus activity of 6-(dimethylamino)-2-(trifluoromethyl)-9-(substituted benzyl)-9H-purines has also been demonstrated, showcasing the potential of 6-aminopurine derivatives as antiviral agents. nih.gov
The table below summarizes the biological activities of some representative purine derivatives, illustrating the therapeutic potential of this class of compounds.
| Compound Class | Example | Biological Activity |
| Kinase Inhibitors | Olomoucine | CDK inhibitor acs.org |
| Hsp90 Inhibitors | PU-H71 | Hsp90 inhibitor nih.gov |
| Antiviral Agents | 6-(dimethylamino)-9-(4-methylbenzyl)-2-(trifluoromethyl)-9H-purine | Antirhinovirus activity nih.gov |
| Adenosine Receptor Ligands | MRS3558 | A3 adenosine receptor agonist mdpi.com |
Given the diverse biological activities of purine derivatives, this compound represents a promising starting point for medicinal chemistry campaigns aimed at discovering new therapeutics.
Emerging Research Areas for Purine Acetic Acid Derivatives
The field of purine chemistry and biology is continually evolving, with several emerging research areas where purine acetic acid derivatives could make a significant impact. One such area is the development of modulators of the tumor microenvironment. Purinergic signaling, mediated by ATP and adenosine, plays a critical role in tumor progression and immune evasion. frontiersin.org Purine derivatives that can modulate the activity of ectonucleotidases or adenosine receptors are of great interest as potential cancer immunotherapies.
Another emerging area is the targeting of purinosomes. Purinosomes are multi-enzyme complexes that carry out de novo purine biosynthesis. frontiersin.org The formation of purinosomes is upregulated in cancer cells to meet the high demand for nucleotides. mdpi.com Small molecules that can disrupt purinosome formation or function could represent a novel class of anticancer agents. The this compound scaffold could be explored for its ability to interfere with these processes.
Furthermore, the role of purines in regulating metabolic reprogramming is a burgeoning field of research. nih.gov Metabolic reprogramming is a hallmark of cancer and other diseases. Purine derivatives that can modulate metabolic pathways could have therapeutic potential.
Challenges and Opportunities in Modulating Purine Metabolism Through this compound Analogs
Modulating purine metabolism presents both significant challenges and exciting opportunities. A major challenge is achieving selectivity. Due to the central role of purines in cellular metabolism, broadly targeting purine metabolic enzymes can lead to significant toxicity. frontiersin.org Therefore, the development of highly selective inhibitors or modulators is crucial. The structural versatility of the this compound scaffold offers an opportunity to systematically explore the chemical space to identify analogs with improved selectivity for specific targets within the purine metabolic network.
Another challenge is overcoming drug resistance. Cancer cells can develop resistance to antimetabolites that target purine metabolism through various mechanisms. One opportunity lies in the development of combination therapies, where purine metabolism modulators are used in conjunction with other anticancer agents to achieve synergistic effects and overcome resistance.
The table below outlines some of the key enzymes in purine metabolism that could be targeted by analogs of this compound, along with the potential therapeutic implications.
| Target Enzyme | Function in Purine Metabolism | Therapeutic Rationale |
| Adenosine Deaminase (ADA) | Converts adenosine to inosine | Targeting ADA can modulate adenosine levels, impacting immune responses. frontiersin.org |
| Hypoxanthine-guanine phosphoribosyltransferase (HGPRT) | Salvages hypoxanthine (B114508) and guanine (B1146940) | Inhibiting HGPRT can disrupt nucleotide pools in cancer cells. |
| Inosine Monophosphate Dehydrogenase (IMPDH) | Rate-limiting enzyme in guanine nucleotide biosynthesis | IMPDH inhibitors are used as immunosuppressants and have potential as anticancer and antiviral agents. |
Q & A
Q. What are the common synthetic routes for [6-(Methylamino)-9H-purin-9-yl]acetic acid?
The synthesis often involves alkylation or coupling strategies. A reported method utilizes alkylation of purine derivatives with bromoacetate esters under basic conditions. For example, alkylation of 6-benzylhypoxanthine or 6-benzyladenine with methyl 2-bromoacetate in the presence of K₂CO₃ yields methyl esters of purine acetic acid derivatives, which can be further deprotected or functionalized . Advanced routes may involve palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura reactions) to introduce aryl or heteroaryl groups at the purine C2 or C6 positions, as seen in related purine analogs .
Q. How is the structure of this compound characterized spectroscopically?
Key techniques include:
- ¹H/¹³C NMR : Assignments focus on the purine ring protons (e.g., H8 at δ ~8.1–8.3 ppm) and methylamino group (δ ~2.8–3.1 ppm for N-CH₃). The acetic acid side chain typically shows a carbonyl signal at ~170–175 ppm in ¹³C NMR .
- HRMS : High-resolution mass spectrometry confirms molecular weight and fragmentation patterns. For example, a derivative of this compound showed an [M+H]⁺ peak at m/z 419.1818, matching theoretical calculations .
- UPLC : Used for purity assessment (>99% by peak area at 254 nm) .
Q. What are the solubility and storage recommendations for this compound?
The compound is insoluble in water but soluble in DMSO (≥12.2 mg/mL) and ethanol (≥2.73 mg/mL with gentle warming). Long-term storage at -20°C is recommended to prevent decomposition .
Advanced Research Questions
Q. How do researchers evaluate adenosine receptor binding affinity and selectivity for this compound?
Methodology :
- Radioligand displacement assays : Compete with labeled agonists (e.g., [³H]CCPA for A₁ receptors) in membrane preparations from transfected cells.
- Functional assays : Measure cAMP inhibition (A₁/A₃) or stimulation (A₂A/A₂B) using HEK293 or CHO cells.
- Structure-Activity Relationship (SAR) : Modifications at the purine C2 (e.g., phenylethynyl groups) or N6 position (methylamino vs. cyclopentylamino) significantly alter receptor selectivity. For instance, introducing a 2-phenylethynyl group enhanced A₃ receptor affinity (Ki < 10 nM) .
Q. How can contradictions in biological activity data across studies be resolved?
Strategies :
- Purity validation : Use UPLC or HPLC to confirm compound integrity (>95% purity) .
- Assay standardization : Control cell lines (e.g., CHO vs. HEK293), buffer conditions (e.g., Mg²⁺ concentration), and ligand concentrations.
- Orthogonal assays : Cross-validate receptor binding data with functional assays (e.g., cAMP vs. β-arrestin recruitment).
- Structural analogs : Compare activity trends with derivatives (e.g., N6-methyl vs. N6-cyclopentyl substitutions) to identify critical pharmacophores .
Q. What strategies improve solubility and bioavailability for in vivo studies?
- Prodrug design : Esterification of the acetic acid moiety (e.g., ethyl ester prodrugs) enhances membrane permeability .
- Formulation : Use lipid-based carriers (e.g., liposomes) or co-solvents (e.g., PEG-400) for intravenous administration.
- Structural modifications : Introduce polar groups (e.g., hydroxyls or amines) on the purine ring or side chain while maintaining receptor affinity .
Experimental Design Considerations
Q. How to design a SAR study for optimizing A3 adenosine receptor selectivity?
Step-by-Step :
- Core scaffold : Start with this compound as the base structure.
- Positional modifications :
- C2 : Introduce aryl/alkynyl groups (e.g., phenylethynyl) via Sonogashira coupling .
- N6 : Replace methylamino with bulkier groups (e.g., cyclopentylamino) to sterically hinder off-target receptors .
3. In vitro screening : Test derivatives in binding (A₁, A₂A, A₃) and functional assays.
4. Data analysis : Use computational tools (e.g., molecular docking) to correlate structural changes with activity trends .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
